molecular formula C9H4FNO B13062494 7-Fluoro-1-benzofuran-5-carbonitrile

7-Fluoro-1-benzofuran-5-carbonitrile

Cat. No.: B13062494
M. Wt: 161.13 g/mol
InChI Key: NZFLPLSFZPPTND-UHFFFAOYSA-N
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Description

7-Fluoro-1-benzofuran-5-carbonitrile is a chemical compound that belongs to the benzofuran family. . The presence of a fluorine atom and a nitrile group in its structure makes this compound a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-benzofuran-5-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the free radical cyclization cascade, which is an effective way to construct complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-benzofuran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction can produce benzofuran-5-amine derivatives.

Comparison with Similar Compounds

    Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the fluorine and nitrile groups.

    7-Fluoro-1-benzofuran-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.

    5-Fluoro-2-benzofuran-1-carbonitrile: This is another fluorinated benzofuran derivative with a different substitution pattern.

Uniqueness: 7-Fluoro-1-benzofuran-5-carbonitrile is unique due to the specific positioning of the fluorine atom and nitrile group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H4FNO

Molecular Weight

161.13 g/mol

IUPAC Name

7-fluoro-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H4FNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H

InChI Key

NZFLPLSFZPPTND-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C#N)F

Origin of Product

United States

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